2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione
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Overview
Description
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione is a complex organic compound that features a benzoxazole moiety, a nitrobenzoyl group, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety using 2-aminophenol and an aldehyde under reflux conditions with a suitable catalyst . The isoindole-dione structure can be synthesized through cyclization reactions involving phthalic anhydride and an appropriate amine . The final step involves coupling the benzoxazole and isoindole-dione intermediates with a nitrobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity .
Types of Reactions:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzoxazole and nitrobenzoyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the benzoxazole moiety.
Reduction Products: Amino derivatives of the nitrobenzoyl group.
Substitution Products: Substituted benzoxazole and nitrobenzoyl derivatives.
Scientific Research Applications
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione involves interactions with various molecular targets:
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents.
Isoindole-Dione Derivatives: Compounds with isoindole-dione structures but different aromatic substituents.
Uniqueness: 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione is unique due to its combination of benzoxazole, nitrobenzoyl, and isoindole-dione moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H15N3O6 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H15N3O6/c32-25(16-5-12-20(13-6-16)31(35)36)18-9-14-21-22(15-18)28(34)30(27(21)33)19-10-7-17(8-11-19)26-29-23-3-1-2-4-24(23)37-26/h1-15H |
InChI Key |
LMSJDHJPJWSMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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